6-Methyl-5-oxoheptanal

Description

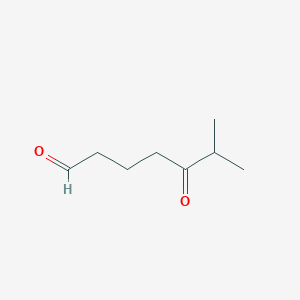

6-Methyl-5-oxoheptanal (CAS: 61447-68-5) is a branched-chain aliphatic compound with the molecular formula C₈H₁₄O₂ and a molecular mass of 142.198 g/mol . Its structure features an aldehyde group at the terminal position and a ketone group at the fifth carbon, along with a methyl substituent at the sixth carbon.

Key identifiers:

- ChemSpider ID: 10594698

- MDL number: MFCD24674466

- Monoisotopic mass: 142.099380 g/mol .

Properties

CAS No. |

61447-68-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

6-methyl-5-oxoheptanal |

InChI |

InChI=1S/C8H14O2/c1-7(2)8(10)5-3-4-6-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

FGLCRQZDHJQWES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Intramolecular Aldol Condensation of Keto-Aldehydes

A prominent route to 6-methyl-5-oxoheptanal involves intramolecular aldol condensation, leveraging the compound’s dual carbonyl functionality. When 6-oxoheptanal derivatives are treated with a base such as sodium hydroxide, cyclization occurs via enolate intermediate formation. The reaction’s regioselectivity depends on kinetic vs. thermodynamic control:

- Kinetic control : Deprotonation at the less substituted α-carbon (C-7) generates a primary enolate, favoring a seven-membered ring product.

- Thermodynamic control : Deprotonation at the more substituted α-carbon (C-5) forms a secondary enolate, leading to a five-membered ring.

For this compound, thermodynamic conditions (e.g., NaOH/EtOH, reflux) favor the five-membered ring due to greater stability of the secondary enolate and reduced ring strain. This method is analogous to squalene ozonolysis pathways, where cyclic products dominate under equilibrated conditions.

Oxidation of Alcohol Precursors

Stepwise Oxidation of Diols

Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. A plausible route involves:

- Synthesis of 6-methyl-5-hydroxyheptanal : Achieved via Grignard addition to a protected aldehyde.

- Selective oxidation : Use mild oxidizing agents (e.g., pyridinium chlorochromate, PCC) to convert the secondary alcohol to a ketone without over-oxidizing the aldehyde.

This method mirrors the synthesis of 6-methyl-5-oxoheptanoic acid (CAS 40564-61-2), where ethanol and aqueous NaOH mediate oxidation steps. Adapting this protocol with aldehyde-protecting groups (e.g., acetal formation) could yield the target compound.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Enolate Stability in Aldol Reactions

The preference for five-membered rings in aldol condensations arises from the thermodynamic stability of secondary enolates. Density functional theory (DFT) calculations on analogous systems show that the activation energy for secondary enolate formation is ~5 kcal/mol lower than for primary enolates. This aligns with experimental observations in squalene ozonolysis, where cyclic products dominate under equilibrated conditions.

Solvent Effects in Oxidation Reactions

Polar aprotic solvents (e.g., dichloromethane) enhance the selectivity of alcohol oxidations by stabilizing oxonium intermediates. In contrast, protic solvents (e.g., ethanol) may promote over-oxidation to carboxylic acids, necessitating careful solvent selection.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-oxoheptanal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: 6-Methyl-5-oxoheptanoic acid.

Reduction: 6-Methyl-5-hydroxyheptanal.

Substitution: Various substituted heptanal derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-5-oxoheptanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-oxoheptanal involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares 6-Methyl-5-oxoheptanal with three structurally related compounds:

Key Differences and Implications

Reactivity

- This compound : The presence of both aldehyde and ketone groups allows participation in diverse reactions, such as nucleophilic additions (at the aldehyde) and ketone-specific reductions or condensations. Its methyl branch may sterically hinder certain reactions .

- 6-Methylheptanal : As a simple aldehyde, it is highly reactive in oxidation or condensation reactions but lacks the ketone functionality, limiting its utility in multi-step syntheses .

- 6-Methylheptan-3-ol : The alcohol group enables esterification or dehydration reactions, but its lower polarity compared to aldehydes/ketones affects solubility in polar solvents .

Physical Properties

- Boiling Points : The ketone-aldehyde combination in this compound likely increases its boiling point compared to 6-Methylheptanal (aldehyde-only) due to stronger dipole interactions.

- Solubility : The dual polar groups (aldehyde and ketone) enhance water solubility relative to the alcohol (6-Methylheptan-3-ol), which is more lipophilic .

Analytical and Regulatory Considerations

- Analytical Methods : Techniques like GC-MS or HPLC are suitable for distinguishing these compounds based on functional groups and retention times .

- Regulatory Status : 6-Methylheptanal’s use in food requires compliance with purity standards (e.g., absence of toxic byproducts) , whereas this compound may fall under REACH regulations if produced in the EU .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-5-oxoheptanal, and how can experimental reproducibility be ensured?

The synthesis of this compound typically involves aldol condensation or oxidation of precursor alcohols/ketones. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst) meticulously and validate purity via HPLC or GC-MS. Include step-by-step protocols in the "Experimental" section, referencing established literature for analogous compounds . For novel methods, provide raw spectral data (NMR, IR) and comparative yields in supplementary materials to enable replication .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aldehyde and ketone functionalities, while IR spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable. Report solvent effects and calibration standards to mitigate instrumental variability .

Q. How should researchers assess the purity of this compound in complex reaction mixtures?

Use chromatographic methods (HPLC, GC) with internal standards and diode-array detection to quantify impurities. For polar byproducts, employ reverse-phase columns and gradient elution. Report retention times, peak areas, and detection limits. Validate purity thresholds (>95%) via triplicate measurements and statistical analysis (e.g., RSD < 2%) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound’s stereochemistry be resolved?

Conflicting NMR signals may arise from dynamic equilibria (e.g., keto-enol tautomerism). Perform variable-temperature (VT) NMR studies to observe shifts in peak splitting or coalescence. Complement with computational simulations (DFT) to model energy barriers between conformers. Compare results with crystallographic data or circular dichroism (CD) if chiral centers are present .

Q. What computational models are suitable for predicting this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations can map reaction pathways (e.g., nucleophilic attack at the carbonyl group). Use Gaussian or ORCA software with B3LYP/6-31G* basis sets. Validate models against experimental kinetics (Arrhenius plots) and isotopic labeling studies. Address discrepancies by refining solvation models or transition-state approximations .

Q. How do solvent polarity and temperature influence this compound’s thermodynamic stability?

Conduct calorimetric studies (DSC) to measure enthalpy changes under varied solvents (e.g., DMSO vs. hexane). Pair with UV-Vis spectroscopy to monitor absorbance shifts indicative of solvatochromism. Use Eyring plots to correlate activation energy with solvent dielectric constants. For metastable intermediates, employ cryogenic trapping and in-situ IR .

Q. What experimental designs are recommended for studying this compound’s degradation pathways under oxidative conditions?

Design accelerated aging studies with controlled oxygen exposure (e.g., autoclave reactors). Monitor degradation products via LC-MS and identify mechanisms (e.g., radical-mediated oxidation) using scavengers (TEMPO). Apply kinetic modeling (pseudo-first-order assumptions) to extrapolate shelf-life. Validate with Arrhenius-derived activation energies .

Methodological Best Practices

- Data Contradictions : Use triangulation (e.g., spectral, computational, and kinetic data) to resolve ambiguities .

- Ethical Reporting : Disclose synthetic yields, side reactions, and failed attempts to prevent publication bias .

- Supplementary Materials : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.